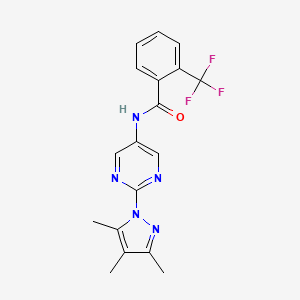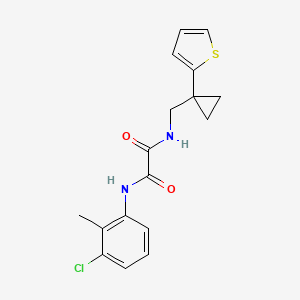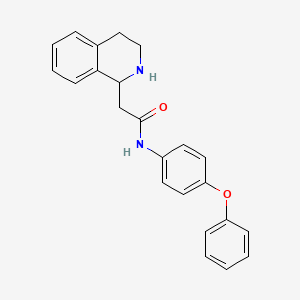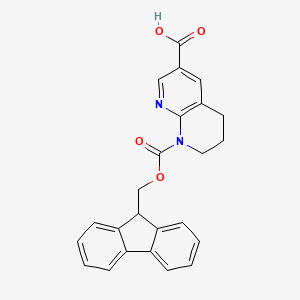
N-(4-methoxybenzyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N-(4-methoxybenzyl)cyclopropanesulfonamide consists of a cyclopropane ring attached to a sulfonamide group and a 4-methoxybenzyl group. The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.31. The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Protection and Cleavage of Functional Groups : A study by Hinklin and Kiessling (2002) highlighted the use of p-methoxybenzyl ethers, a derivative of N-(4-methoxybenzyl)cyclopropanesulfonamide, for protecting group removal in organic synthesis. The process involves transferring p-methoxybenzyl ethers from alcohols to sulfonamides with high yields and minimal purification (Hinklin & Kiessling, 2002).
Mild Protection of Hydroxy Functions : Nakajima et al. (1988) reported a method for protecting hydroxy functions with a MPM (4-methoxybenzyl) group. This process is effective for various hydroxy compounds and is particularly efficient for sterically hindered hydroxy groups (Nakajima et al., 1988).
Synthesis of Functionalized Cyclopropanes : Davies et al. (1996) explored the synthesis of functionalized cyclopropanes using a rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes. This method is noted for its high diastereoselective and enantioselective mode, making it valuable in the synthesis of complex organic molecules (Davies et al., 1996).
Chromogenic Chemosensors for Cyanide Detection : Heying et al. (2015) developed a novel strategy for chromogenic chemosensors highly selective toward cyanide. This research used compounds like N-(2,4-dinitrobenzylidene)-4-methoxyaniline, demonstrating the utility of methoxybenzyl-based compounds in detecting harmful substances (Heying et al., 2015).
Peptide Synthesis and Sulfhydryl Protection : Hibino and Nishiuchi (2012) introduced the 4-methoxybenzyloxymethyl (MBom) group for sulfhydryl protection of Cys in peptide synthesis. This method significantly reduces racemization, a critical factor in peptide synthesis (Hibino & Nishiuchi, 2012).
Carbonic Anhydrase Inhibitors for Therapeutic Applications : Supuran et al. (2004) conducted a study on the inhibition of carbonic anhydrase isozymes with aromatic and heterocyclic sulfonamides, which are structurally related to this compound. These inhibitors are potent and show potential for developing novel pharmacological applications (Supuran et al., 2004).
Safety and Hazards
The safety data sheet for a related compound, N-(4-Methoxybenzyl)-N-methylamine, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . While this does not directly apply to N-(4-methoxybenzyl)cyclopropanesulfonamide, it does suggest that similar precautions may be necessary.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-10-4-2-9(3-5-10)8-12-16(13,14)11-6-7-11/h2-5,11-12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEWZIXFBLIREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964221.png)

![2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2964223.png)

![5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2964227.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B2964228.png)

![1-Methyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2964231.png)
![N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2964232.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2964233.png)

![6-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2964235.png)
![1,3-dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964239.png)
![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)
